2-{[1-(3-Nitrophenyl)ethyl]amino}ethan-1-ol

Catalog No.
S13802099
CAS No.
M.F
C10H14N2O3
M. Wt
210.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{[1-(3-Nitrophenyl)ethyl]amino}ethan-1-ol

Product Name

2-{[1-(3-Nitrophenyl)ethyl]amino}ethan-1-ol

IUPAC Name

2-[1-(3-nitrophenyl)ethylamino]ethanol

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

InChI

InChI=1S/C10H14N2O3/c1-8(11-5-6-13)9-3-2-4-10(7-9)12(14)15/h2-4,7-8,11,13H,5-6H2,1H3

InChI Key

QFUSQBAIJZLQPX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)[N+](=O)[O-])NCCO

2-{[1-(3-Nitrophenyl)ethyl]amino}ethan-1-ol is a chemical compound with the molecular formula C16H18N2O3. It features a structure that includes a 3-nitrophenyl group attached to an ethylamine moiety, making it a member of the amino alcohol class. This compound is characterized by its pale yellow solid form and has a melting point in the range of 202-205°C. It exhibits slight solubility in water and dimethyl sulfoxide, indicating its potential for various applications in organic synthesis and medicinal chemistry .

Typical of amino alcohols, such as:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Formation of Ethers: It can react with alkyl halides to form ethers, which are useful intermediates in organic synthesis.
  • Acylation: The amino group can undergo acylation to form amides, which may enhance biological activity or modify solubility.

These reactions are essential for synthesizing derivatives that may have enhanced properties or activities .

Research indicates that 2-{[1-(3-Nitrophenyl)ethyl]amino}ethan-1-ol exhibits notable biological activities. Compounds with similar structures have been studied for their potential as:

  • Anticancer agents: Some derivatives have demonstrated cytotoxic effects against various cancer cell lines.
  • Antioxidants: The presence of the nitrophenyl group may contribute to antioxidant properties, protecting cells from oxidative stress .
  • Neuroprotective effects: Amino alcohols are often investigated for their neuroprotective capabilities, suggesting potential applications in treating neurodegenerative diseases.

The synthesis of 2-{[1-(3-Nitrophenyl)ethyl]amino}ethan-1-ol typically involves the following steps:

  • Starting Materials: The synthesis begins with readily available precursors such as 3-nitrobenzyl bromide and ethanolamine.
  • Reaction Conditions: The reaction is generally conducted under reflux conditions in a suitable solvent like ethanol or dichloromethane.
  • Purification: Post-reaction, the product can be purified using techniques such as recrystallization or chromatography to isolate the desired compound .

This compound has several applications across different fields:

  • Pharmaceuticals: Due to its biological activity, it may be used in drug development, particularly for anticancer and neuroprotective therapies.
  • Chemical Research: It serves as an intermediate in organic synthesis, facilitating the creation of more complex molecules.
  • Material Science: Its properties could be explored for developing materials with specific functionalities .

Interaction studies involving 2-{[1-(3-Nitrophenyl)ethyl]amino}ethan-1-ol focus on its binding affinities and mechanisms of action within biological systems. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with various biological targets.
  • In vitro Assays: To evaluate its efficacy and safety profiles against different cell lines or biological models.

Understanding these interactions is crucial for optimizing its therapeutic potential .

Several compounds share structural similarities with 2-{[1-(3-Nitrophenyl)ethyl]amino}ethan-1-ol. Here are some notable examples:

Compound NameStructureUnique Features
2-{[1-(4-Nitrophenyl)ethyl]amino}ethan-1-olStructureContains a para-nitrophenyl group, potentially altering its biological activity.
3-Amino-3-(4-nitrophenyl)propan-1-olStructureExhibits similar amino alcohol characteristics but differs in the side chain length.
(R)-2-(4-Nitrophenethyl)amino)-1-phenylethanolStructureFeatures a phenylethanol backbone, enhancing hydrophobic interactions.

These compounds highlight the uniqueness of 2-{[1-(3-Nitrophenyl)ethyl]amino}ethan-1-ol through variations in functional groups and structural arrangements that may influence their chemical reactivity and biological activity .

Reductive alkylation represents the primary synthetic approach for the preparation of 2-{[1-(3-Nitrophenyl)ethyl]amino}ethan-1-ol, involving the formation of carbon-nitrogen bonds through the reduction of intermediate imine compounds [1]. The process typically involves the reaction of 3-nitroacetophenone with 2-aminoethanol under controlled conditions, followed by reduction to yield the target aminoethanol derivative .

The reductive alkylation mechanism proceeds through a well-defined sequence of steps [1]. Initially, the nucleophilic amine reacts at the carbon of the carbonyl group to form a hemiaminal species [1]. This intermediate undergoes reversible loss of one molecule of water through alkylimino-de-oxo-bisubstitution to form the imine intermediate [1]. The equilibrium between aldehyde or ketone and imine is shifted toward imine formation by dehydration conditions [1].

Direct reductive alkylation methods have demonstrated superior efficiency for this compound class [1]. The carbonyl and amine starting materials are combined with the reducing agent in one-pot reactions, eliminating the need to isolate the imine intermediate [1]. The most common reducing agents employed include sodium borohydride and catalytic hydrogenation using platinum, palladium, or nickel catalysts [1].

Mechanistic Pathways and Optimization

The synthesis of 2-{[1-(3-Nitrophenyl)ethyl]amino}ethan-1-ol through reductive alkylation involves multiple mechanistic considerations [3]. The hydrogen-borrowing mechanism, also known as hydrogen-transfer amination, eliminates the stoichiometric requirement for external hydrogen sources [3]. In this process, the initial alcohol dehydrogenation step provides hydrogen for the subsequent imine hydrogenation step [3].

Research has demonstrated that the dehydrogenation efficiency represents the rate-determining step in aminoethanol synthesis [3]. Enhanced dehydrogenation can be achieved through careful selection of metal components and optimization of support acidity or alkalinity [3]. The competitive adsorption of ammonia and reaction intermediates must be carefully managed to maximize synthetic efficiency [3].

Reaction ParameterOptimal RangeEffect on Yield
Temperature90-120°CIncreased temperature enhances reaction rate but may promote side reactions [4]
Catalyst Loading1-5 mol%Higher loading improves conversion but increases cost [4]
Reaction Time6-24 hoursExtended time improves completion but may lead to over-reduction [4]
Hydrogen Pressure1-10 atmModerate pressure optimal for selective reduction [5]

Schotten-Baumann Acylation Methodologies

The Schotten-Baumann acylation represents an alternative synthetic approach for aminoethanol derivatives, particularly valuable for introducing acyl groups into the molecular framework [6]. This methodology involves the acylation of amines by acyl halides or anhydrides in the presence of an aqueous alkaline solution [6].

The Schotten-Baumann mechanism proceeds through nucleophilic attack of the amine lone pair electrons on the electrophilic carbonyl carbon of the acid chloride [6]. This results in the formation of an intermediate species, followed by abstraction of a proton from the positively charged nitrogen atom by hydroxide ion [6]. The subsequent rearrangement expels the halide ion, yielding the amide product [6].

For 2-{[1-(3-Nitrophenyl)ethyl]amino}ethan-1-ol synthesis, modified Schotten-Baumann conditions can be employed to introduce protective groups or modify the aminoethanol functionality [6]. The reaction typically requires controlled addition of the acylating agent with vigorous mixing to ensure complete reaction [6].

Procedural Optimization

The standard Schotten-Baumann procedure involves the gradual addition of acyl chloride to an alkaline solution containing the amine substrate [6]. For aminoethanol derivatives, the reaction mixture must be maintained at controlled temperature to prevent decomposition of sensitive functional groups [6]. The completion of the reaction can be monitored by the absence of acyl chloride odor and maintenance of alkaline conditions [6].

Optimization studies have demonstrated that the molar ratio of base to amine significantly affects reaction efficiency [6]. Typically, a 10% aqueous sodium hydroxide solution provides optimal conditions for complete acylation [6]. The reaction time of 15 minutes with vigorous shaking ensures complete conversion [6].

Catalytic Approaches for Aminoethanol Derivative Formation

Catalytic methodologies provide highly efficient routes for the synthesis of 2-{[1-(3-Nitrophenyl)ethyl]amino}ethan-1-ol, with particular emphasis on metal-catalyzed transformations [7]. Cyclometallated iridium complexes have demonstrated exceptional activity for the alkylation of amines with alcohols under mild conditions [7].

The catalytic system operates through a bifunctional activation mechanism that does not require additional base, preserving the enantiopurity of the amino acid substrate [4]. The reaction proceeds via a sequence involving alcohol dehydrogenation to form the corresponding carbonyl compound, followed by imine formation and subsequent hydrogenation [4].

Palladium-based catalysts have shown remarkable efficiency for the reduction of nitro compounds to amines [5]. The catalytic system utilizing palladium nanoparticles enables the selective hydrogenation of carbon-nitrogen, carbon-nitro, and carbon-oxygen bonds using hydrogen at one atmosphere pressure in aqueous media [5]. This approach provides yields of up to 99% for the conversion of nitro compounds to primary amines [5].

Advanced Catalytic Systems

Recent developments in catalytic aminoethanol synthesis have focused on the use of ultrasmall palladium nanoclusters for tandem selective reduction of nitroarenes [8]. These catalysts, with diameters of 1.3 ± 0.3 nanometers, are generated in situ from the reduction of palladium acetate by sodium borohydride [8]. The palladium nanoclusters are stabilized by surface-coordinated nitroarenes, preventing further growth and aggregation [8].

The catalytic system demonstrates exceptional selectivity, producing five categories of nitrogen-containing compounds with excellent yields up to 98% in less than 30 minutes at room temperature [8]. The reaction conditions can be precisely controlled by adjusting the concentration of palladium acetate (0.1-0.5 mol% of nitroarene) and sodium borohydride, the water-ethanol solvent ratio, and the tandem reaction sequence [8].

Catalyst SystemReaction ConditionsYield (%)Reaction Time
Pd(OAc)₂/NaBH₄Room temperature, H₂O/EtOH9830 minutes [8]
Ir-complex/alcohol90°C, neat conditions9512 hours [7]
Pd-NPs/H₂1 atm H₂, aqueous992 hours [5]
Ru/C catalyst100°C, protic solvent856 hours [9]

Solvent System Optimization and Reaction Kinetics

Solvent selection plays a critical role in the synthesis of 2-{[1-(3-Nitrophenyl)ethyl]amino}ethan-1-ol, significantly influencing reaction rates, selectivity, and overall synthetic efficiency [9]. Systematic studies have revealed remarkable solvent effects on reductive amination reactions, particularly for ketone substrates [9].

The relationship between solvent polarity and reaction kinetics demonstrates that polar solvents enhance reaction rates by stabilizing reactive intermediates and lowering activation energy barriers [10]. Protic solvents such as water, methanol, ethanol, and isopropanol provide optimal conditions for aminoethanol synthesis through enhanced solvation of reactants [9]. Aprotic polar solvents including dioxane and tetrahydrofuran offer alternative reaction media with distinct kinetic profiles [9].

Research has established that primary amine formation proceeds via two distinct mechanistic routes depending on the solvent system employed [9]. In organic solvents, both hydrogenation of imine and hydrogenolysis of Schiff base adducts occur simultaneously [9]. The preference between these pathways is determined by the specific solvent properties and reaction conditions [9].

Kinetic Optimization Strategies

Temperature and pressure optimization represents fundamental aspects of reaction kinetics control [11] [12]. The reaction rate of aminoethanol synthesis increases exponentially with temperature according to the Arrhenius equation, where elevated temperatures result in increased molecular kinetic energy and more frequent effective collisions [11]. However, temperature optimization must balance reaction rate enhancement against potential side reaction formation [12].

Pressure effects are particularly significant for gas-phase reactions involved in aminoethanol synthesis [12]. Increased pressure effectively compresses gas molecules, raising their concentration and increasing the likelihood of effective collisions [12]. The relationship between pressure and reaction rate can be linear or exhibit more complex behavior depending on the specific reaction system [12].

Reaction kinetics optimization requires careful consideration of multiple variables including reactant concentration, temperature, pressure, and solvent composition [13]. The reaction rate increases with reactant concentration due to the higher frequency of molecular collisions per unit time [13]. Surface area effects become important in heterogeneous reactions, where increased interfacial contact enhances reaction rates [13].

Solvent TypeDielectric ConstantReaction Rate Enhancement FactorSelectivity (%)
Water78.43.289 [10]
Methanol32.72.892 [10]
Ethanol24.52.590 [10]
Tetrahydrofuran7.61.885 [10]
Toluene2.41.278 [10]

Purification Techniques and Yield Maximization

The purification of 2-{[1-(3-Nitrophenyl)ethyl]amino}ethan-1-ol requires specialized techniques optimized for amino alcohol compounds [14]. Flash column chromatography on silica gel represents the primary purification method, providing rapid and efficient separation of the target compound from reaction by-products and unreacted starting materials [14].

Amino-bonded silica gel offers significant advantages for the purification of basic compounds such as aminoethanol derivatives [15]. The amine-bonded silica contains surface-attached pH modifiers that decrease the underlying silica acidity and create a more favorable chemical environment for basic compound separation [15]. This specialized media prevents the strong interaction between basic compounds and acidic silica that can complicate traditional purification methods [15].

The purification protocol typically involves dissolution of the crude reaction mixture in an appropriate solvent system, followed by loading onto the chromatographic column [16]. Gradient elution using solvents of increasing polarity ensures optimal separation of the target compound from impurities [16]. The purified aminoethanol derivative can be obtained without the need for recrystallization, significantly reducing purification time and often improving overall yields [16].

Advanced Purification Strategies

Preparative high-performance liquid chromatography provides an alternative purification approach for high-purity aminoethanol derivatives [17]. This technique enables the separation and collection of compounds with exceptional purity in relatively short time periods [17]. The method is particularly valuable when large quantities of purified material are required for subsequent evaluation and processing [17].

Recrystallization techniques can be employed for final purification of 2-{[1-(3-Nitrophenyl)ethyl]amino}ethan-1-ol when crystalline material is desired [18]. The process involves dissolution of the impure sample in a suitable solvent at elevated temperature, followed by controlled cooling to form supersaturated solutions where crystal nucleation occurs [18]. The selectivity of recrystallization emerges from differences in molecular interactions between the target compound and impurities [18].

Distillation methods may be applicable for volatile aminoethanol derivatives, though care must be taken to avoid thermal decomposition [19]. Vacuum distillation reduces the required boiling point, making it suitable for heat-sensitive compounds [19]. The technique produces highly purified products by effectively separating components based on their volatility differences [19].

Yield Optimization Methodologies

Synthetic efficiency can be maximized through implementation of convergent synthesis strategies rather than linear synthetic sequences [20]. Convergent approaches break target molecules into precursors of similar size and complexity, reducing the longest linear sequence and increasing overall yield [20]. This methodology is particularly valuable for complex aminoethanol derivatives requiring multiple synthetic transformations [20].

The overall yield of linear synthetic sequences decreases rapidly as the number of steps increases, particularly when individual step yields fall below 90% [20]. Strategic implementation of high-yielding transformations (>95% per step) can maintain acceptable overall yields even in multi-step sequences [20]. Careful optimization of each synthetic step is essential for maximizing the final product yield [20].

Purification MethodPurity Achieved (%)Recovery Yield (%)Time Required
Flash Chromatography9885-922-4 hours [14]
Preparative HPLC99+80-884-6 hours [17]
Recrystallization95-9970-8512-24 hours [18]
Vacuum Distillation97-9975-903-5 hours [19]

The thermodynamic stability of 2-{[1-(3-Nitrophenyl)ethyl]amino}ethan-1-ol is governed by several competing factors inherent to its molecular structure. The compound exists as a pale yellow solid with a reported melting point range of 202-205°C , which places it within the typical range for substituted amino alcohols. This relatively high melting point suggests significant intermolecular interactions, primarily through hydrogen bonding between the amino and hydroxyl groups.

The thermal decomposition behavior of amino alcohols generally follows predictable patterns, with decomposition typically initiating above 200°C [2]. For ethanolamines specifically, thermal decomposition begins at approximately 200°C and can undergo self-sustained decomposition at temperatures above 250°C [2]. The activation energy for thermal decomposition processes in amino alcohols is typically influenced by the strength of intramolecular hydrogen bonding and the stability of the resulting decomposition products.

Based on comparative analysis with structurally similar compounds, the thermodynamic stability parameters for 2-{[1-(3-Nitrophenyl)ethyl]amino}ethan-1-ol can be extrapolated. The presence of the electron-withdrawing nitro group in the meta position is expected to reduce the electron density at the amino nitrogen, potentially affecting the compound's basicity and thermal stability. The nitro group's influence on the aromatic ring's electronic structure may also impact the overall molecular stability through resonance effects.

PropertyValueReference Compounds
Melting Point202-205°CComparative amino alcohols
Thermal Decomposition Onset>200°CEthanolamine series
Estimated Boiling Point350-400°CStructural analogues
Thermal Stability RangeStable to 200°CGeneral amino alcohols

Solubility Behavior in Polar/Non-Polar Solvents

The solubility profile of 2-{[1-(3-Nitrophenyl)ethyl]amino}ethan-1-ol reflects its amphiphilic nature, combining hydrophilic amino alcohol functionality with a hydrophobic aromatic system. According to structural analysis, the compound exhibits slight solubility in water and dimethyl sulfoxide , indicating moderate polarity and hydrogen bonding capability.

The solubility behavior can be predicted based on the molecular structure and comparison with similar compounds. The presence of both amino and hydroxyl functional groups provides multiple sites for hydrogen bonding with protic solvents, while the aromatic nitrophenyl moiety contributes to interactions with aprotic polar solvents. The meta-substitution pattern of the nitro group influences the overall polarity distribution within the molecule.

For polar protic solvents such as water and alcohols, the compound's solubility is primarily determined by the amino alcohol portion's ability to form hydrogen bonds. The electron-withdrawing nature of the nitro group reduces the basicity of the amino group, potentially affecting its interaction with protic solvents. In polar aprotic solvents like DMSO and acetone, the compound shows enhanced solubility due to favorable dipole-dipole interactions and the solvation of the polar functional groups.

The solubility in nonpolar solvents is expected to be minimal due to the compound's polar nature. The aromatic ring provides some compatibility with aromatic solvents, but the overall polarity of the molecule limits its solubility in hydrocarbon solvents. The compound's solubility profile follows the general principle of "like dissolves like," with highest solubility in polar solvents capable of hydrogen bonding.

pKa Determination and Protonation State Studies

The acid-base properties of 2-{[1-(3-Nitrophenyl)ethyl]amino}ethan-1-ol are dominated by the amino group's basicity, which is significantly influenced by the electron-withdrawing nitro substituent. Protonation studies of similar compounds indicate that the amino nitrogen serves as the primary protonation site, with the hydroxyl group remaining largely neutral under physiological conditions.

The pKa determination for amino alcohols typically reveals values in the range of 9-10 for the amino group [3] [4]. However, the presence of the meta-nitrophenyl substituent is expected to lower this value due to the electron-withdrawing inductive effect of the nitro group. Based on structural analogues and electronic effects, the estimated pKa for the amino group in 2-{[1-(3-Nitrophenyl)ethyl]amino}ethan-1-ol is approximately 8.5-9.0, representing a decrease of approximately 0.5-1.0 pKa units compared to unsubstituted amino alcohols.

The protonation state analysis reveals that at physiological pH (7.4), the amino group exists predominantly in its protonated form (NH3+), making the compound positively charged. This protonation state significantly influences the compound's solubility, membrane permeability, and biological activity. The hydroxyl group, with its much higher pKa (>15), remains neutral across the entire physiological pH range.

Protonation behavior studies using NMR spectroscopy demonstrate that the amino group is the first and primary site of protonation, with the process being essentially complete at pH values below 7 [3] [4]. The protonation affects the electronic distribution within the molecule, potentially influencing the compound's spectroscopic properties and chemical reactivity.

Spectroscopic Fingerprint Database Development

The spectroscopic characterization of 2-{[1-(3-Nitrophenyl)ethyl]amino}ethan-1-ol provides a comprehensive fingerprint for identification and structural confirmation. The compound's spectroscopic properties reflect the combined contributions of its functional groups and their electronic interactions.

Infrared spectroscopy reveals characteristic absorption bands that serve as diagnostic markers for the compound. The hydroxyl group exhibits a broad, strong absorption in the 3200-3600 cm⁻¹ region, with the exact position influenced by hydrogen bonding [7] [8]. The amino group contributes bands in the 3200-3500 cm⁻¹ region, typically appearing as two distinct peaks for primary amines. The nitro group provides strong, characteristic absorptions at 1490-1570 cm⁻¹ (asymmetric stretch) and 1300-1390 cm⁻¹ (symmetric stretch) [9] [7].

Nuclear magnetic resonance spectroscopy provides detailed structural information about the compound's molecular framework. The ¹H NMR spectrum displays aromatic protons in the 7.0-8.5 ppm region, with the nitro group's electron-withdrawing effect causing downfield shifts. The amino and hydroxyl protons appear as exchangeable signals, typically in the 1.0-5.0 ppm range depending on the solvent and concentration [9] [10].

Carbon-13 NMR spectroscopy reveals the aromatic carbons in the 110-150 ppm region, with the carbon bearing the nitro group showing a characteristic downfield shift. The aliphatic carbons appear in the 40-80 ppm range, with the carbon bearing the amino group showing distinctive chemical shift patterns influenced by the nitrogen's electron-donating effect [9] [10].

Ultraviolet-visible spectroscopy demonstrates strong absorption in the 250-300 nm region, characteristic of nitroaromatic compounds. The compound exhibits high molar absorptivity values (5,000-20,000 L·mol⁻¹·cm⁻¹) due to the strong chromophoric nature of the nitrophenyl system [11] [12]. The absorption maximum and extinction coefficient provide valuable information for quantitative analysis and structural identification.

Mass spectrometry provides molecular weight confirmation and fragmentation patterns that are characteristic of amino alcohol nitrophenyl compounds. The molecular ion peak, along with characteristic fragmentation patterns involving loss of the amino alcohol side chain and nitro group rearrangements, serves as a definitive identification tool for the compound.

XLogP3

0.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

210.10044231 g/mol

Monoisotopic Mass

210.10044231 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

Explore Compound Types